

1-(4-Chlorophenyl)-2-pyrrolidinone molecular weight and formula

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-2-pyrrolidinone

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An In-Depth Technical Guide to **1-(4-Chlorophenyl)-2-pyrrolidinone** for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(4-Chlorophenyl)-2-pyrrolidinone**, a key chemical intermediate with significant applications in pharmaceutical research and development. The document details its fundamental chemical and physical properties, outlines a conceptual synthesis pathway, and explores its role as a versatile scaffold in medicinal chemistry. Furthermore, a detailed protocol for its analytical characterization using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is presented, alongside critical safety and handling information. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's characteristics and applications.

Introduction and Core Chemical Identity

1-(4-Chlorophenyl)-2-pyrrolidinone is a substituted lactam, a class of compounds recognized for its prevalence in biologically active molecules and natural products.[1] The core structure consists of a five-membered pyrrolidinone ring N-substituted with a 4-chlorophenyl group. This specific combination of a polar lactam and a nonpolar aromatic ring imparts unique chemical properties that make it a valuable building block in the synthesis of more complex molecules.[2] Its primary identity is defined by its chemical formula and molecular weight.

- Molecular Formula: C₁₀H₁₀ClNO [\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Weight: 195.65 g/mol [\[4\]](#)[\[6\]](#)

The presence of the pyrrolidine scaffold is significant, as this motif is found in numerous pharmacologically active agents, including antibiotics, antineoplastic agents, and compounds targeting the central nervous system.[\[1\]](#) Understanding the properties of this specific derivative is crucial for its effective use in synthetic and medicinal chemistry workflows.

Physicochemical Properties

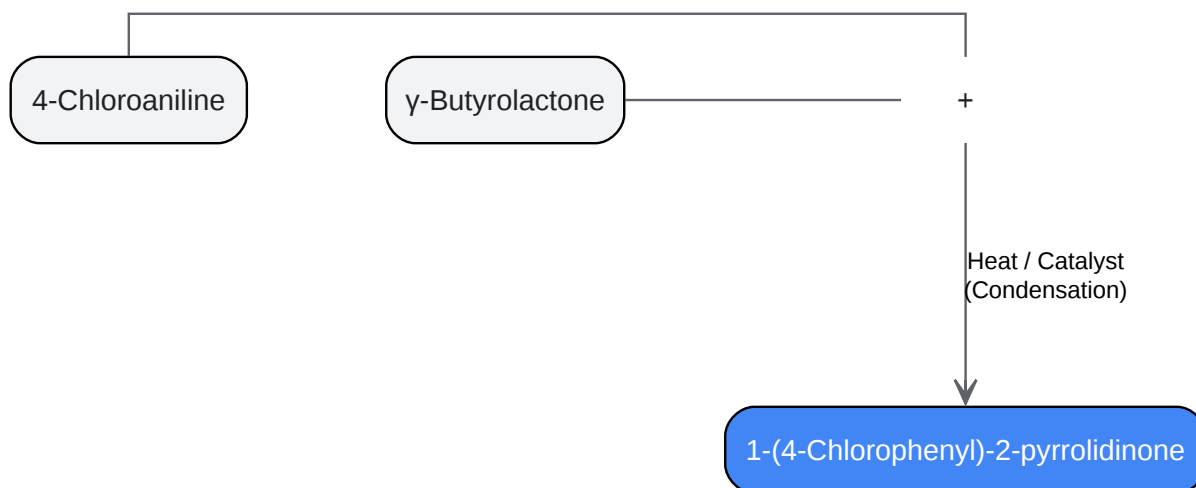
The physical and chemical characteristics of **1-(4-Chlorophenyl)-2-pyrrolidinone** dictate its behavior in reactions, its solubility in various solvent systems, and the appropriate methods for its analysis and purification. The key properties are summarized below.

Property	Value	Source(s)
CAS Number	7661-33-8	[3] [4] [5]
Appearance	Light beige or white fine crystalline powder	[3] [4] [7]
Melting Point	95 - 98 °C	[4] [7]
Boiling Point	406.3 °C at 760 mmHg	[4]
Density	~1.283 g/cm ³	[4]
Topological Polar Surface Area	20.3 Å ²	[3]
Heavy Atom Count	13	[3] [4]

Conceptual Synthesis Pathway

The synthesis of N-aryl lactams like **1-(4-Chlorophenyl)-2-pyrrolidinone** can be achieved through several established organic chemistry routes. A common and conceptually straightforward approach involves the cyclocondensation of an appropriate precursor. One such pathway is the reaction between 4-chloroaniline and γ-butyrolactone or a related C4-building block under conditions that facilitate amide bond formation and cyclization.

The causality behind this choice of reactants lies in their fundamental reactivity: 4-chloroaniline provides the nucleophilic nitrogen atom and the substituted aromatic ring, while γ -butyrolactone serves as the electrophilic four-carbon backbone for the pyrrolidinone ring. The reaction typically requires heat and potentially a catalyst to drive the dehydration and ring-closing steps efficiently.



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Caption: Conceptual synthesis of **1-(4-Chlorophenyl)-2-pyrrolidinone**.

Applications in Research and Drug Development

The utility of **1-(4-Chlorophenyl)-2-pyrrolidinone** in the pharmaceutical landscape is primarily as a key intermediate and building block.^[6] The pyrrolidinone core is a privileged scaffold in medicinal chemistry, and the 4-chlorophenyl moiety allows for further functionalization or acts as a critical pharmacophore for receptor binding.

- **Scaffold for Selective Antagonists:** The compound is used as a starting material in the synthesis of potential and selective antagonists for the α 1A adrenergic receptor.^[6] These receptors are involved in physiological processes like smooth muscle contraction, making their antagonists valuable for treating conditions such as hypertension and benign prostatic hyperplasia.

- **Baclofen Impurity and Related Compounds:** It is recognized as an impurity of Baclofen, a specific GABA-B receptor agonist used as a skeletal muscle relaxant.[6][8] The structural similarity highlights its relevance in the quality control and synthesis of GABA receptor modulators.
- **Anticonvulsant and CNS-Active Agents:** The broader class of pyrrolidine-2,5-diones has been investigated for anticonvulsant activity.[2] While this specific compound is a 2-pyrrolidinone, its structural motifs are relevant to the design of new agents targeting the central nervous system. The chlorophenyl group is a common feature in CNS-active drugs, often enhancing binding affinity or modifying metabolic stability.

Analytical Methodology: HPLC-DAD

To ensure purity and proper identification, a robust analytical method is essential. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a standard technique for analyzing aromatic compounds like **1-(4-Chlorophenyl)-2-pyrrolidinone**. [9][10] The method provides excellent separation and allows for spectral confirmation of the analyte.

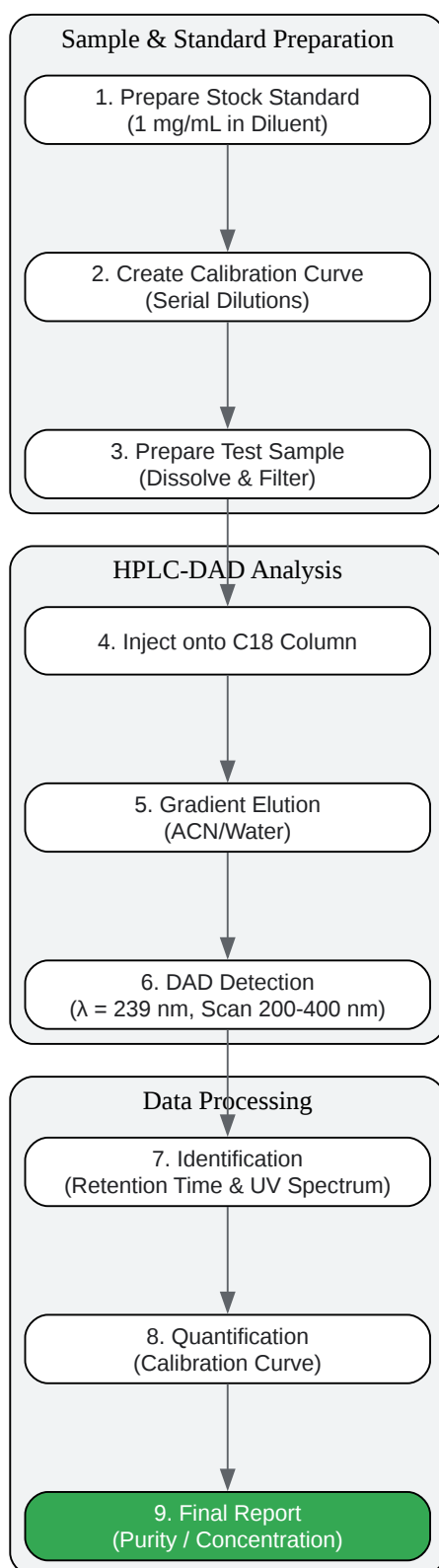
Experimental Protocol: HPLC-DAD Analysis

This protocol is a self-validating system, where the calibration curve and system suitability checks ensure the accuracy and precision of each analytical run.

- **Instrumentation and Columns:**
 - HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- **Reagents and Mobile Phase Preparation:**
 - Mobile Phase A: HPLC-grade Water.
 - Mobile Phase B: HPLC-grade Acetonitrile.
 - Diluent: Acetonitrile/Water (50:50, v/v).

- Causality: A C18 column is chosen for its excellent retention of moderately nonpolar compounds. The water/acetonitrile gradient allows for the efficient elution of the analyte from the column, providing a sharp, well-defined peak.
- Standard and Sample Preparation:
 - Stock Standard (1 mg/mL): Accurately weigh ~10 mg of **1-(4-Chlorophenyl)-2-pyrrolidinone** reference standard and dissolve in 10 mL of diluent.
 - Calibration Standards: Prepare a series of dilutions from the stock standard to create at least five concentration levels (e.g., 5, 20, 50, 100, 200 µg/mL).
 - Sample Preparation: Dissolve the test sample in the diluent to achieve a theoretical concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter prior to injection.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Column Temperature: 30 °C.
 - Detection Wavelength: Monitor at 239 nm (or experimentally determined λ_{max}), collecting spectral data from 200-400 nm.[\[11\]](#)
 - Gradient Elution:
 - 0-10 min: 50% B to 90% B
 - 10-12 min: Hold at 90% B
 - 12-12.1 min: 90% B to 50% B
 - 12.1-15 min: Hold at 50% B (re-equilibration).
- Data Analysis and System Suitability:

- Identification: Compare the retention time and UV spectrum of the sample peak with that of the reference standard.
- Quantification: Generate a linear regression curve from the peak areas of the calibration standards. Calculate the concentration in the sample using this curve.
- System Suitability: Inject a mid-level standard six times. The relative standard deviation (RSD) of the peak area should be $\leq 2.0\%$.[\[11\]](#)



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Caption: Standard workflow for HPLC-DAD analysis.

Safety and Handling

As a laboratory chemical, **1-(4-Chlorophenyl)-2-pyrrolidinone** must be handled with appropriate precautions. The available safety data indicates potential hazards that require the use of personal protective equipment (PPE) and proper engineering controls.^[7]

- GHS Hazard Classification:
 - Skin Irritation (Category 2)^[3]
 - Serious Eye Irritation (Category 2)^[3]
 - Specific target organ toxicity — single exposure (Category 3), May cause respiratory irritation.^[3]
- Precautionary Statements (Prevention):
 - P261: Avoid breathing dust/fume/gas/mist/vapours/spray.^[3]^[12]
 - P264: Wash skin thoroughly after handling.^[3]
 - P271: Use only outdoors or in a well-ventilated area.^[3]
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.^[3]
- Handling and Storage:
 - Handle in a well-ventilated place, such as a chemical fume hood.^[12]
 - Store in a dry, cool, and well-ventilated place in a tightly closed container.^[7]^[12]
 - Incompatible with strong oxidizing agents.^[7]

Conclusion

1-(4-Chlorophenyl)-2-pyrrolidinone is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and pharmaceutical development. Its well-defined physicochemical properties, combined with the proven biological relevance of

its core pyrrolidinone scaffold, establish it as a valuable intermediate for synthesizing novel therapeutic agents. The analytical methods outlined in this guide provide a robust framework for its quality control, ensuring its suitability for high-level research. Adherence to established safety protocols is paramount to ensure its responsible and effective use in the laboratory.

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